molecular formula C9H17NO3 B13158655 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol

3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol

Cat. No.: B13158655
M. Wt: 187.24 g/mol
InChI Key: UZQIJRXRQUGXLT-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol (CAS 1527953-19-0) is an organic compound of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H17NO3 and a molecular weight of 187.24 g/mol, this compound features a unique structure comprising two oxolane (tetrahydrofuran) rings and an aminomethyl functional group . This specific molecular architecture, which includes both hydrogen-bond-donor and -acceptor sites, makes it a valuable scaffold or building block for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) . The product is intended for research purposes only and requires cold-chain transportation to preserve stability. It is recommended to store the compound in a dark place, sealed and dry, at a constant temperature of 2-8°C . Researchers are advised to consult the safety data sheet (SDS) for proper handling protocols. While the precise biological mechanisms and full spectrum of applications for this specific compound are still being defined, its structural properties present significant potential for use in drug discovery programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

3-[3-(aminomethyl)oxolan-3-yl]oxolan-3-ol

InChI

InChI=1S/C9H17NO3/c10-5-8(1-3-12-6-8)9(11)2-4-13-7-9/h11H,1-7,10H2

InChI Key

UZQIJRXRQUGXLT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CN)C2(CCOC2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 3 Aminomethyl Oxolan 3 Yl Oxolan 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for Dual Oxolane Ring Systems

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scripps.edu13.235.221 For a molecule like 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol, the key strategic disconnections involve breaking the bonds that form the most complex parts of the structure, namely the link between the two oxolane rings and the attachment of the aminomethyl group.

A primary retrosynthetic disconnection is the C3-C3' bond linking the two oxolane rings. This simplifies the target into two separate oxolane synthons. One synthon would be a nucleophilic oxolane species at C3, and the other would be an electrophilic equivalent, such as an oxolan-3-one. This approach transforms the problem of a complex coupling into the synthesis of two more manageable, functionalized tetrahydrofuran (B95107) rings.

A second key disconnection targets the carbon-nitrogen bond of the aminomethyl group. This can be traced back to a more stable precursor functional group, such as a nitrile (-CN) or an azide (B81097) (-N3), which can be reduced in a late-stage transformation. Alternatively, the C-C bond between the oxolane ring and the aminomethyl carbon can be disconnected, suggesting a precursor like an oxolan-3-carbonitrile. These disconnections simplify the target molecule into fundamental building blocks, guiding the design of a convergent and efficient synthetic route. nih.gov

Total Synthesis Approaches for the Aminomethyl Oxolanol Core

The total synthesis of the target molecule hinges on the effective construction of the core structure, which involves stereocontrolled synthesis of the individual rings and their subsequent linkage.

The oxolane ring, also known as tetrahydrofuran (THF), is a common motif in many natural products. chemicalbook.comnih.gov The stereoselective synthesis of the oxolan-3-ol moiety is a critical first step. One effective strategy involves the asymmetric dihydroxylation of a suitable homoallylic alcohol, followed by a cyclization step. Another powerful method is the kinetic resolution of a racemic oxolan-3-ol, or the use of chiral starting materials derived from the "chiral pool," such as sugars or amino acids. nih.gov For instance, 2-deoxy-D-ribose can be reduced and subsequently cyclized in an acidic aqueous solution to yield (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, a useful chiral building block. nih.gov

Heating readily available chloropolyols in water provides a concise and stereoselective pathway to functionalized tetrahydrofuranols, avoiding the need for complex protecting group strategies. organic-chemistry.org This method's efficiency can be enhanced through microwave-assisted cyclization. organic-chemistry.org

Below is a table summarizing potential stereoselective approaches to a key chiral intermediate.

MethodStarting MaterialCatalyst/ReagentStereoselectivity (ee/de)Reference
Asymmetric EpoxidationAllyl Alcohol DerivativeSharpless Catalyst (e.g., Ti(OiPr)4, DET)High (>95% ee) researchgate.net
Enzymatic ResolutionRacemic Oxolan-3-ol acetateLipase (e.g., Amano PS)High (>99% ee) nih.gov
Chiral Pool Synthesis2-Deoxy-D-riboseNaBH4, then H+High (inherent) nih.gov
IodoetherificationChiral Homoallylic AlcoholIodine (I2), NaHCO3High (substrate-controlled) nottingham.ac.uk

This table presents representative data for analogous systems.

With a single oxolane ring in hand, the next challenge is the regioselective introduction of the second oxolane ring at the C3 position. Given that the target C3 is a quaternary carbon, a common strategy involves the nucleophilic addition to a carbonyl group. The oxolan-3-ol moiety can be oxidized to the corresponding oxolan-3-one. This ketone then serves as an electrophile for a nucleophilic second oxolane ring, which could be delivered via an organometallic reagent (e.g., an organolithium or Grignard reagent) derived from a C3-halogenated oxolane.

While direct C-H functionalization is a powerful modern tool, its application to unactivated sp³ C-H bonds can be challenging. nih.gov However, palladium-catalyzed methods have been developed for the direct arylation of the C3-position of tetrahydrofuran systems using a directing group, demonstrating the feasibility of targeting this position. nih.gov Similar strategies could potentially be adapted for C-C bond formation with alkyl groups.

The introduction of the aminomethyl group (-CH₂NH₂) must be carefully planned to ensure correct stereochemistry. There are several viable strategies:

Nitrile Reduction: A nitrile group can be introduced at the C3 position via nucleophilic substitution or addition of cyanide. The nitrile is then reduced to the primary amine in a final step using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Azide Reduction: An azidomethyl group can be incorporated and subsequently reduced to the amine. This is often a milder alternative to nitrile reduction.

Gabriel Synthesis: This classic method can be used to convert a hydroxymethyl group into a primary amine. The alcohol is first converted to a leaving group (e.g., tosylate), followed by reaction with potassium phthalimide (B116566) and subsequent hydrolysis.

Stereocontrol can be achieved by carrying the precursor to the aminomethyl group (e.g., a protected hydroxymethyl group) through the synthetic sequence, with its stereochemistry established during the construction of the second oxolane ring.

Key Reaction Transformations in Oxolane Ring Construction

The formation of the five-membered oxolane ring is a fundamental step in the synthesis. Several robust methods are available for this transformation. nih.govorganic-chemistry.org

Intramolecular Etherification: This is a classic and highly effective method for forming cyclic ethers. nih.gov It typically involves an S_N2 reaction where a hydroxyl group acts as a nucleophile, displacing a leaving group (like a halide or sulfonate) located on the same molecule. The stereochemistry of the resulting tetrahydrofuran can be precisely controlled by the stereocenters present in the acyclic precursor. Electrophilic cyclization, such as iodoetherification or selenoetherification, is another powerful variant where an electrophile activates a double bond to trigger the ring-closing by a nearby hydroxyl group. nottingham.ac.uk

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile and powerful tool for the synthesis of unsaturated rings, including oxygen heterocycles. wikipedia.orgorganic-chemistry.org This reaction uses a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a carbon-carbon double bond within a molecule from two terminal alkenes, with ethylene (B1197577) as the only byproduct. wikipedia.org The resulting unsaturated oxolane can then be hydrogenated to the saturated target. RCM is known for its high functional group tolerance, making it suitable for complex molecule synthesis. organic-chemistry.orgnih.gov

A comparison of these two key strategies is outlined below.

FeatureIntramolecular EtherificationRing-Closing Metathesis (RCM)
Bond Formed C-OC=C
Precursor Acyclic chain with a nucleophile (e.g., -OH) and a leaving groupAcyclic diene
Catalyst Often base- or acid-catalyzed; can be uncatalyzedMetal-based (e.g., Ruthenium)
Byproducts Salt of the leaving groupEthylene (volatile)
Advantages Excellent stereocontrol, well-established, high yieldsHigh functional group tolerance, forms C=C bond for further functionalization
Limitations Requires specific functional group setup (nucleophile and leaving group)Catalyst cost and removal, produces an unsaturated ring initially

Carbon-Carbon Bond Formation Methodologies

The central challenge in synthesizing the this compound scaffold is the creation of the spirocyclic carbon-carbon bond connecting the two oxolane rings. Several modern synthetic methods can be adapted for this purpose, aiming for high efficiency and control. cambridge.orgalevelchemistry.co.uk Many useful procedures involve the addition of organometallic species or enolates to electrophiles. cambridge.org

Key approaches include:

Intramolecular Aldol-Type Reactions: A linear precursor containing both a nucleophilic carbon (like an enolate or enol ether) and an electrophilic carbonyl group can be designed to cyclize, forming one of the oxolane rings and the spirocenter simultaneously. The reactivity can be tuned by the choice of base and reaction conditions to favor the desired 5-exo-tet cyclization.

Rearrangement Reactions: Certain rearrangements, such as a mdpi.comnih.gov oxygen to carbon rearrangement of cyclic vinyl acetals, can be a powerful method for the stereoselective formation of carbon-carbon bonds between adjacent rings. nih.gov This approach could be used to construct the spirocyclic juncture with a high degree of stereocontrol. nih.gov

Organometallic Addition to Cyclic Ketones: The addition of an organometallic reagent, such as an organolithium or Grignard reagent derived from a functionalized oxolane precursor, to a suitable oxolan-3-one derivative would directly form the spirocyclic C-C bond. This method offers a convergent approach to the core structure.

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound (an oxolan-3-one) and an alkene could be employed to form a spirocyclic oxetane (B1205548), which could then be rearranged or further functionalized to yield the desired bis-oxolane system. rsc.org This method allows access to novel spirocyclic oxetanes that are versatile intermediates. rsc.org

These methods are often complementary, and the choice of strategy depends on the availability of starting materials and the desired stereochemical outcome. nih.gov

Table 1: Comparison of C-C Bond Formation Strategies for Spiro-oxolane Synthesis
MethodologyDescriptionPotential AdvantagesPotential Challenges
Intramolecular Aldol-Type ReactionCyclization of a linear precursor containing both nucleophilic and electrophilic centers to form the spirocyclic system.Forms ring and spirocenter in one step; well-established reaction class.Requires careful precursor design; potential for competing side reactions (e.g., polymerization, other cyclization pathways).
mdpi.comnih.gov O-to-C RearrangementRearrangement of a cyclic vinyl acetal (B89532) to form a C-C bond between adjacent rings. nih.govCan offer high stereoselectivity and stereoretention. nih.govSubstrate-specific; may require synthesis of a complex rearrangement precursor.
Organometallic AdditionAddition of a functionalized oxolane-organometallic species to an oxolanone.Convergent and direct approach to the spirocyclic core.Preparation of the organometallic reagent can be challenging; sensitive to moisture and air.
Paternò–Büchi ReactionPhotochemical [2+2] cycloaddition to form a spiro-oxetane intermediate. rsc.orgAccess to unique and functionalized spirocyclic systems. rsc.orgRequires specialized photochemical equipment; subsequent rearrangement to the bis-oxolane may be low-yielding.

Protecting Group Strategies for Amine and Hydroxyl Functionalities

Given the presence of both a primary amine and a tertiary hydroxyl group, a robust protecting group strategy is essential to prevent unwanted side reactions during the synthesis. springernature.com The ideal strategy involves orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. organic-chemistry.orgnumberanalytics.comwikipedia.org

Amine Protection: The nucleophilic nature of the amine group requires protection during many synthetic transformations. organic-chemistry.org

Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are the most common. The Boc group is stable to a wide range of conditions but is easily removed with strong acid (e.g., trifluoroacetic acid). libretexts.org The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis. numberanalytics.comlibretexts.org

9-Fluorenylmethoxycarbonyl (Fmoc): This group is notably labile to basic conditions, such as treatment with piperidine, making it orthogonal to both Boc and Cbz groups. libretexts.org

Hydroxyl Protection: The tertiary alcohol is less reactive than a primary or secondary alcohol but can still interfere with certain reactions.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are widely used. numberanalytics.com They are installed using the corresponding silyl chloride and are typically removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com Their steric bulk and stability can be tuned.

Benzyl Ether (Bn): A robust protecting group that is stable to both acidic and basic conditions. It is typically removed by hydrogenolysis, which would simultaneously cleave a Cbz group. libretexts.org

Acetals: Groups like methoxymethyl (MOM) ether or β-methoxyethoxymethyl (MEM) ether are stable to bases and nucleophiles but are removed under acidic conditions. libretexts.org

An effective orthogonal strategy could involve protecting the amine as a Cbz group and the alcohol as a TBS ether. The TBS group could be selectively removed with TBAF, and the Cbz group could be later removed by hydrogenolysis, allowing for selective functionalization of either group. numberanalytics.com

Table 3: Orthogonal Protecting Groups for Amine and Hydroxyl Functions
Functional GroupProtecting GroupAbbreviationCommon Deprotection Conditions
Amine (-NH₂)tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl). libretexts.org
BenzyloxycarbonylCbzH₂, Pd/C (Hydrogenolysis). numberanalytics.com
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine). libretexts.org
Hydroxyl (-OH)tert-Butyldimethylsilyl EtherTBSFluoride Source (e.g., TBAF). numberanalytics.com
Benzyl EtherBnH₂, Pd/C (Hydrogenolysis). libretexts.org
Methoxymethyl EtherMOMAcid. libretexts.org

Green Chemistry Principles in the Synthesis of Oxolane Derivatives

Applying the principles of green chemistry is crucial for developing sustainable and environmentally responsible synthetic routes to complex molecules like oxolane derivatives. nih.govinstituteofsustainabilitystudies.com This approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comjddhs.com

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. instituteofsustainabilitystudies.com Reactions like cycloadditions and rearrangements often have high atom economies.

Use of Safer Solvents: Traditional organic solvents contribute significantly to pollution. jddhs.com Replacing hazardous solvents with greener alternatives like water, ethanol, or bio-based solvents such as 5-methyl-1,3-dioxolane-4-one is a key goal. jddhs.comrsc.org Whenever feasible, performing reactions under solvent-free conditions offers the most sustainable approach. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. ispe.org This includes employing recyclable heterogeneous catalysts, which can be easily separated from the reaction mixture, or biocatalysts (enzymes), which operate under mild conditions with high selectivity. mdpi.comresearchgate.net

Energy Efficiency: Methods that reduce energy consumption are preferred. Microwave-assisted synthesis, for example, can dramatically shorten reaction times and increase yields, making it an energy-efficient alternative to conventional heating. nih.govmdpi.com

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources. For oxolane synthesis, precursors like 2-deoxy-D-ribose, which is derived from biomass, can serve as a sustainable starting point for chiral oxolane derivatives. nih.gov

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally benign. nih.gov

Table 4: Application of Green Chemistry Principles to Oxolane Synthesis
PrincipleApplication in SynthesisExample
Prevention of WasteOptimize reactions to minimize byproducts.Developing one-pot or cascade reactions to reduce intermediate purification steps. nih.gov
Atom EconomyUtilize reactions that are inherently atom-economical.Employing a [2+2] cycloaddition or an intramolecular rearrangement.
Safer Solvents & AuxiliariesReplace toxic and volatile organic solvents.Using water or bio-derived solvents; conducting reactions neat (solvent-free). jddhs.comnih.gov
Design for Energy EfficiencyUse methods that require less energy input.Microwave-assisted cyclization or amination to reduce reaction times. nih.gov
Use of CatalysisPrefer catalytic methods over stoichiometric reagents.Using a recyclable solid acid catalyst for ring formation or a biocatalyst for stereoselective steps. mdpi.comispe.org
Use of Renewable FeedstocksStart from bio-based materials.Synthesizing the oxolane core from a sugar derivative like 2-deoxy-D-ribose. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 3 Aminomethyl Oxolan 3 Yl Oxolan 3 Ol

Nucleophilic and Electrophilic Reactivity of the Aminomethyl and Hydroxyl Groups

The primary aminomethyl group and the tertiary hydroxyl group are the principal sites of nucleophilic and electrophilic interactions in 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol. The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it a potent nucleophile. byjus.comlibretexts.org This nucleophilicity allows it to readily attack electron-deficient centers, participating in a variety of bond-forming reactions. The basicity of the amine also allows for protonation, forming an ammonium (B1175870) salt, which can influence its reactivity and solubility.

In contrast, the tertiary hydroxyl group is a weaker nucleophile than the primary amine. nih.gov However, it can be deprotonated under basic conditions to form an alkoxide, which is a much stronger nucleophile. The oxygen atom's lone pairs also allow it to act as a Lewis base. The hydroxyl group can also be a target for electrophilic attack, particularly after protonation of the oxygen, which converts it into a good leaving group (water).

The relative reactivity of the amine and hydroxyl groups can be exploited for selective functionalization. Under neutral or slightly basic conditions, the more nucleophilic amine group will preferentially react with electrophiles. Conversely, under acidic conditions, the amine is protonated and thus deactivated, allowing for reactions to occur at the hydroxyl group.

Ring-Opening and Ring-Expansion Reactions of the Oxolane Rings

The oxolane (tetrahydrofuran) rings in this compound are generally stable cyclic ethers. However, under specific conditions, they can undergo ring-opening or ring-expansion reactions.

Ring-Opening Reactions: The cleavage of the tetrahydrofuran (B95107) ring typically requires harsh conditions or the use of specific reagents that can activate the C-O bond. Lewis acids can coordinate to the oxygen atom of the ether, making the adjacent carbon atoms more susceptible to nucleophilic attack. For instance, frustrated Lewis pairs (FLPs) have been shown to facilitate the ring-opening of tetrahydrofuran. nih.govresearchgate.net The efficiency of this process is dependent on the distance between the Lewis acidic and basic components of the FLP. nih.govresearchgate.net Strong nucleophiles in the presence of an acid catalyst can also lead to ring cleavage. Cationic ring-opening polymerization of tetrahydrofuran can be initiated by solid acid catalysts, often in the presence of an activator like acetic anhydride (B1165640). nih.gov

Ring-Expansion Reactions: Ring expansion of a five-membered oxolane ring to a six-membered tetrahydropyran (B127337) ring is a less common but feasible transformation. Such reactions often proceed through the formation of a reactive intermediate, such as an ylide, followed by a rearrangement. Photochemical methods involving carbene transfer to an oxetane (B1205548) (a four-membered cyclic ether) can lead to the formation of a tetrahydrofuran ring through an ylide intermediate, suggesting that similar principles could be applied to expand a tetrahydrofuran ring, albeit likely with higher activation barriers. nih.govrsc.org

Hydroxyl Group Derivatization and Functionalization Strategies

The tertiary hydroxyl group of this compound can be chemically modified through various derivatization and functionalization strategies. These modifications are often performed to alter the molecule's physical or chemical properties, or to introduce a new functional group for subsequent reactions.

Common derivatization techniques for hydroxyl groups include silylation, acylation, and alkylation. libretexts.org

Silylation: This involves the replacement of the hydroxyl proton with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. However, tertiary alcohols may react more slowly than primary or secondary alcohols due to steric hindrance.

Acylation: The formation of an ester by reacting the alcohol with an acylating agent like an acid chloride or anhydride is a common functionalization strategy. This reaction is often catalyzed by a base.

Alkylation: The hydroxyl group can be converted into an ether through an alkylation reaction. This typically involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

To facilitate nucleophilic substitution at the carbon bearing the hydroxyl group, it is often necessary to convert the hydroxyl into a better leaving group. This can be achieved by converting it into a sulfonate ester, such as a tosylate or mesylate. libretexts.org

Derivatization Strategy Reagent Example Product Functional Group
Silylation BSTFA Silyl Ether
Acylation Acetyl Chloride Ester
Alkylation Methyl Iodide (with base) Ether
Sulfonylation Tosyl Chloride Sulfonate Ester

Amine Group Reactions (e.g., Acylation, Alkylation, Reductive Amination)

The primary aminomethyl group is a versatile handle for a wide array of chemical transformations, including acylation, alkylation, and reductive amination.

Acylation: The primary amine readily reacts with acid chlorides and anhydrides to form stable amide derivatives. This reaction is typically fast and high-yielding. libretexts.orgorgoreview.com The use of a non-nucleophilic base is common to scavenge the acidic byproduct (e.g., HCl). libretexts.orgorgoreview.com Under certain conditions, acylation can be chemoselective for the primary amine even in the presence of the hydroxyl group. acs.org

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the tertiary amine and quaternary ammonium salt. jove.comwikipedia.orgmasterorganicchemistry.com The use of a large excess of the amine can favor mono-alkylation. More controlled mono-alkylation can be achieved through specific strategies that involve in situ protection of the newly formed secondary amine. rsc.org

Reductive Amination: This is a highly effective and controlled method for the N-alkylation of amines. masterorganicchemistry.com It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.orgchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comchemistrysteps.com

Reaction Type Reagent Example Product Functional Group
Acylation Acetic Anhydride Amide
Alkylation Ethyl Bromide Secondary/Tertiary Amine
Reductive Amination Acetone, NaBH₃CN Isopropyl-substituted Amine

Stereochemical Inversion and Retention Mechanisms during Transformations

While this compound itself may not be chiral, reactions at the oxolane rings can involve stereocenters, making the stereochemical outcome of transformations an important consideration.

Reactions that proceed via an S(_N)2 mechanism, such as the displacement of a sulfonate ester derived from an alcohol, will occur with inversion of configuration at the stereocenter. libretexts.org In contrast, reactions that involve the formation of a carbocation intermediate may lead to a mixture of stereoisomers (racemization).

Some transformations can proceed with high stereoselectivity. For instance, certain ring-expansion reactions are known to be highly diastereoselective. nih.gov Similarly, specific catalytic methods for the synthesis of tertiary alcohols from secondary alcohols have been shown to proceed with retention of stereochemistry. rsc.org The stereochemical outcome of any reaction involving this compound would need to be determined on a case-by-case basis, considering the specific reagents and reaction mechanism.

Catalytic Pathways for Selective Transformations

Catalysis plays a crucial role in achieving selective transformations of bifunctional molecules like this compound. Catalysts can be employed to enhance the reactivity of a specific functional group or to direct the reaction towards a particular product.

Chemoselective Catalysis: In molecules containing both amine and hydroxyl groups, catalysts can be used to favor reaction at one site over the other. For example, certain cooperative catalysts comprising a soft Lewis acid and a hard Brønsted base have been developed for the chemoselective conjugate addition of the hydroxyl group in amino alcohols. nih.gov Metal-organic frameworks (MOFs) have also been utilized as heterogeneous catalysts for the selective acetylation of amines and alcohols. researchgate.net

Catalytic Cyclization: Ruthenium-based catalysts have been shown to effectively catalyze the intramolecular cyclization of amino alcohols to form either cyclic amines or lactams, with the outcome being directed by the choice of additives. rsc.orgresearchgate.net

Catalytic Reductive Amination: The mechanism of reductive amination can be influenced by the catalyst. For instance, the hydroxyl group in palladium hydroxide (B78521) clusters has been found to play a key role in facilitating both the imine formation and its subsequent reduction. mdpi.com

The development of novel catalytic systems continues to be an active area of research, with the aim of achieving highly selective and efficient transformations of complex molecules under mild conditions.

Computational Chemistry and Molecular Modeling of 3 3 Aminomethyl Oxolan 3 Yl Oxolan 3 Ol

Conformational Analysis and Energy Landscapes

The conformational flexibility of 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol is primarily determined by three factors: the puckering of the two oxolane rings, the rotation around the C-C bond of the aminomethyl side chain, and the orientation of the hydroxyl group. The oxolane rings can adopt various envelope and twist conformations, and the interplay between these in the spiro-system can lead to a number of low-energy conformers.

Computational methods, such as molecular mechanics with force fields like MMFF94 or AMBER, can be employed to systematically search the conformational space. More accurate energy calculations using quantum mechanical methods, such as Density Functional Theory (DFT), are then typically used to refine the geometries and relative energies of the most stable conformers.

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

Conformer ID Oxolane 1 Puckering Oxolane 2 Puckering Aminomethyl Torsion (N-C-C-C) Relative Energy (kcal/mol)
Conf-1 Envelope (E) Twist (T) gauche (-) 0.00
Conf-2 Twist (T) Envelope (E) anti 0.75
Conf-3 Envelope (E) Envelope (E) gauche (+) 1.20

| Conf-4 | Twist (T) | Twist (T) | gauche (-) | 1.85 |

Note: The data in this table is illustrative and based on typical energy differences for such systems.

The energy landscape of this molecule would likely show several local minima corresponding to these different conformers, separated by rotational barriers. The global minimum would represent the most probable conformation in the gas phase. In solution, the relative populations of these conformers could be influenced by solvent interactions.

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are essential for understanding the electronic properties and intrinsic reactivity of this compound. DFT calculations, for instance with the B3LYP functional and a 6-31G* basis set, can provide detailed information about the molecule's electron distribution. nih.gov

Key properties that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO is likely to be localized on the nitrogen atom of the aminomethyl group and the oxygen of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed across the C-O bonds, suggesting sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron-rich and electron-poor regions of the molecule. Negative potential (red) would be expected around the oxygen and nitrogen atoms, while positive potential (blue) would be found around the amine and hydroxyl protons.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution and intramolecular interactions, such as hydrogen bonding between the aminomethyl group and the hydroxyl group.

Table 2: Selected Calculated Electronic Properties of this compound

Property Calculated Value Interpretation
HOMO Energy -6.5 eV Indicates susceptibility to oxidation
LUMO Energy 2.1 eV Indicates susceptibility to reduction
HOMO-LUMO Gap 8.6 eV Relates to chemical stability
Dipole Moment 3.2 D Indicates a polar molecule
NBO Charge on N -0.85 e Nucleophilic character of the amine

| NBO Charge on O (hydroxyl) | -0.70 e | Nucleophilic character of the hydroxyl |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Molecular Dynamics Simulations of Intermolecular Interactions

An MD simulation would typically involve placing the molecule in a box of water molecules and calculating the forces between all atoms using a force field. The simulation would then propagate the positions and velocities of the atoms over a period of nanoseconds.

Analysis of the MD trajectory could reveal:

Radial Distribution Functions (RDFs): RDFs would show the probability of finding water molecules at a certain distance from the amine and hydroxyl groups, providing a quantitative measure of the hydration shell.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the solute and solvent, as well as intramolecular hydrogen bonds, can be monitored throughout the simulation.

Root Mean Square Deviation (RMSD): The RMSD of the molecule's backbone can indicate its structural stability and conformational fluctuations over time.

Docking Studies for Conceptualizing Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In a conceptual framework, docking can be used to explore the potential non-covalent interactions that this compound could form within a hypothetical receptor binding pocket, without making claims about specific biological effects. researchgate.netresearchgate.net

The process would involve:

Generating a 3D structure of the molecule.

Defining a hypothetical binding site with various amino acid residues (e.g., with hydrophobic, polar, and charged side chains).

Using a docking algorithm to sample different orientations and conformations of the molecule within the binding site.

Scoring the different poses based on a scoring function that estimates the binding affinity.

Potential interactions that could be identified include:

Hydrogen bonds: Between the amine and hydroxyl groups of the ligand and polar or charged residues in the binding site.

Electrostatic interactions: Between the charged amine group (at physiological pH) and negatively charged residues.

Hydrophobic interactions: Between the carbon skeleton of the oxolane rings and nonpolar residues.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry) for Structural Validation

Computational methods can be used to predict the spectroscopic signatures of this compound, which can be invaluable for its experimental characterization and structural validation. youtube.comfiveable.me

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. libretexts.orglibretexts.orgpressbooks.pub These predictions are based on calculating the magnetic shielding of each nucleus. The predicted spectrum can be compared to an experimental spectrum to aid in peak assignment. Protons and carbons adjacent to the oxygen and nitrogen atoms are expected to have characteristic downfield shifts. libretexts.orglibretexts.orgpressbooks.pub

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using quantum mechanical methods. libretexts.orgpressbooks.pub This allows for the prediction of the IR spectrum, with characteristic peaks expected for O-H, N-H, C-O, and C-N stretching and bending vibrations.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in predicting the accurate mass of the molecular ion and suggesting plausible fragmentation patterns based on bond strengths and the stability of potential fragments.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Feature Approximate Value/Range
¹H NMR Chemical shift of -CH₂-N 2.8 - 3.2 ppm
Chemical shift of -CH₂-O- 3.5 - 4.0 ppm
Chemical shift of -OH 2.0 - 4.0 ppm (variable)
¹³C NMR Chemical shift of C-N 40 - 50 ppm
Chemical shift of C-O 60 - 75 ppm
Chemical shift of spiro-C 80 - 90 ppm
IR O-H stretch 3200 - 3600 cm⁻¹ (broad)
N-H stretch 3300 - 3500 cm⁻¹ (medium)

Note: The data in this table is illustrative and based on general spectroscopic principles and data for similar functional groups.

Transition State Calculations for Reaction Pathway Elucidation

Transition state (TS) calculations are a powerful computational tool for investigating the mechanisms of chemical reactions. scm.comyoutube.com For this compound, one could investigate a variety of reactions, such as N-alkylation, O-acylation, or even the ring-opening of one of the oxolane moieties under acidic conditions. nih.govmdpi.com

The process of elucidating a reaction pathway involves:

Optimizing the geometries of the reactants and products.

Proposing a plausible structure for the transition state connecting them.

Performing a TS optimization calculation to locate the saddle point on the potential energy surface.

Confirming the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy as the energy difference between the TS and the reactants.

For example, in a hypothetical N-alkylation reaction with methyl iodide, a TS calculation could reveal the geometry of the Sₙ2 transition state, with the nitrogen, methyl carbon, and iodine atoms being approximately collinear. The calculated activation energy would provide an estimate of the reaction rate.

Synthesis and Characterization of Derivatives and Analogues of 3 3 Aminomethyl Oxolan 3 Yl Oxolan 3 Ol

Modification of the Aminomethyl Group

The primary amino group is a versatile functional handle that can be readily modified through several well-established chemical transformations to yield a diverse range of derivatives. wikipedia.orgrsc.org These modifications can profoundly impact the compound's basicity, polarity, and ability to participate in hydrogen bonding.

N-Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides provides the corresponding amides. libretexts.orgresearchgate.netnih.gov These reactions are typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. The resulting amides are neutral compounds, which can alter the parent molecule's interaction with biological targets.

N-Sulfonylation: Treatment of the amine with sulfonyl chlorides in the presence of a base yields stable sulfonamides. libretexts.orgcbijournal.com This modification replaces the basic amine with a non-basic, acidic N-H group (in the case of primary sulfonamides), significantly altering the electronic and steric properties of the molecule.

N-Alkylation: The introduction of alkyl groups can be achieved through reaction with alkyl halides. google.comorganic-chemistry.org However, direct alkylation of primary amines can be challenging to control, often leading to mixtures of mono- and di-alkylated products. wikipedia.org Selective mono-alkylation can be promoted by using specific reagents and conditions, such as employing cesium bases or by performing a reductive amination. google.com

Reductive Amination: A highly efficient and controlled method for N-alkylation involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. nih.govfrontiersin.orgwikipedia.orgmasterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comchemistrysteps.com This method allows for the introduction of a wide variety of substituents with high selectivity. frontiersin.org

Table 1. Examples of Derivatives from Modification of the Aminomethyl Group
Derivative TypeModifying Reagent(s)Resulting StructureKey Property Change
AmideAcetyl Chloride, PyridineN-acetyl-3-[3-(aminomethyl)oxolan-3-yl]oxolan-3-olLoss of basicity; introduction of H-bond acceptor.
SulfonamideBenzenesulfonyl Chloride, TriethylamineN-benzenesulfonyl-3-[3-(aminomethyl)oxolan-3-yl]oxolan-3-olLoss of basicity; introduction of a bulky, acidic N-H group.
Secondary AmineAcetone, NaBH(OAc)₃3-[3-(isopropylaminomethyl)oxolan-3-yl]oxolan-3-olBasicity retained; increased steric bulk and lipophilicity.
Tertiary AmineFormaldehyde, Formic Acid (Eschweiler-Clarke reaction)3-[3-(dimethylaminomethyl)oxolan-3-yl]oxolan-3-olBasicity retained; loss of H-bond donor capability.

Alteration of the Hydroxyl Functionality

The tertiary hydroxyl group on the oxolane ring is sterically hindered, making its modification more challenging than that of a primary or secondary alcohol. However, under appropriate conditions, it can be converted into ethers and esters, which can serve to mask the polar OH group, increase lipophilicity, and introduce steric bulk.

O-Acylation (Esterification): The formation of esters from tertiary alcohols typically requires more forcing conditions or highly reactive acylating agents compared to less hindered alcohols. psu.edu The use of acyl chlorides or anhydrides in the presence of a potent catalyst, such as 4-(dimethylamino)pyridine (DMAP) or scandium triflate, can facilitate the reaction. acs.orgyoutube.com Alternative methods developed for the acylation of sterically demanding alcohols may also be employed. acs.org

O-Alkylation (Etherification): Direct alkylation of tertiary alcohols via Williamson ether synthesis (deprotonation followed by reaction with an alkyl halide) is often difficult and prone to elimination side reactions. youtube.com However, the synthesis of certain ethers is possible, particularly with alkylating agents that can form stable carbocations (e.g., trityl chloride) or under specific catalytic conditions. mdpi.comorganic-chemistry.org

Table 2. Examples of Derivatives from Alteration of the Hydroxyl Functionality
Derivative TypeModifying Reagent(s)Resulting StructureKey Property Change
EsterAcetic Anhydride (B1165640), Sc(OTf)₃3-acetoxy-3-[3-(aminomethyl)oxolan-3-yl]oxolaneMasks polar OH group; increases lipophilicity.
EtherBenzyl Bromide, NaH (under forcing conditions)3-(benzyloxy)-3-[3-(aminomethyl)oxolan-3-yl]oxolaneRemoves H-bond donor; significantly increases lipophilicity and steric bulk.
Silyl (B83357) Ethertert-Butyldimethylsilyl Chloride, Imidazole3-(tert-butyldimethylsilyloxy)-3-[3-(aminomethyl)oxolan-3-yl]oxolaneProtection of the hydroxyl group; introduces a bulky, lipophilic group.

Structural Variations in the Oxolane Ring Systems

Modification of the core scaffold itself can lead to analogues with significantly different spatial arrangements and properties. This can be achieved by introducing substituents onto the oxolane rings or by creating fused ring systems.

Fused Systems: The creation of fused heterocyclic systems can be envisioned through intramolecular cyclization strategies. By designing a precursor to the bis-oxolane scaffold that contains additional reactive functional groups, a subsequent ring-forming reaction could generate a bicyclic or polycyclic structure. For instance, an analogue containing a pendant alkene and a hydroxyl group could undergo an intramolecular cyclization to form a new ring fused to one of the oxolane moieties. nih.gov

Stereoisomeric Exploration and Synthesis of Diastereomers and Enantiomers

The core structure of 3-[3-(aminomethyl)oxolan-3-yl]oxolan-3-ol contains two quaternary stereocenters at the C3 position of each oxolane ring. This gives rise to the possibility of multiple stereoisomers, including pairs of enantiomers and diastereomers. The specific three-dimensional arrangement of the substituents can have a profound effect on the molecule's biological activity and physical properties. Therefore, the stereoselective synthesis and characterization of individual stereoisomers are of significant interest.

The synthesis of specific diastereomers and enantiomers can be achieved through various asymmetric synthesis strategies. acs.orgresearchgate.netthieme-connect.com These approaches include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

Chiral Auxiliaries: Covalently attaching a chiral group to a precursor to direct the stereochemical outcome of a key reaction, followed by its removal.

Asymmetric Catalysis: Employing a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to control the formation of stereocenters. nih.govthieme-connect.com

Once synthesized, the separation of diastereomers can often be accomplished by standard chromatographic techniques like column chromatography. The separation of enantiomers typically requires chiral chromatography (e.g., HPLC with a chiral stationary phase). The absolute and relative stereochemistry of the isolated isomers can then be determined using techniques such as X-ray crystallography or advanced NMR methods.

Design Principles for Library Synthesis Based on the Oxolanol Scaffold

The this compound scaffold is well-suited for the construction of a combinatorial library due to its rigid core and two distinct, readily modifiable functional groups. lifechemicals.comnih.gov The design of such a library should aim to maximize chemical diversity to effectively explore chemical space. drugdesign.orgresearchgate.net

Key principles for designing a library based on this scaffold include:

Scaffold-Based Approach: The bis-oxolanol core serves as the central, constant region, while diversity is introduced at the peripheral functional groups. lifechemicals.com

Selection of Building Blocks: A diverse set of reagents should be chosen to modify the aminomethyl and hydroxyl groups. These building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes, ketones) should be selected based on a range of properties, such as size, lipophilicity, and electronic character, to ensure broad coverage of physicochemical properties in the final library.

Parallel Synthesis: The library should be synthesized using parallel synthesis techniques to allow for the efficient production of a large number of discrete compounds. uniroma1.itrsc.org This can be performed in solution-phase using automated platforms or on a solid support. For a solid-phase approach, the scaffold could be anchored to a resin via the hydroxyl group, allowing for a series of reactions on the free amino group, followed by cleavage from the support.

Diversity-Oriented Synthesis: To further increase diversity, different stereoisomers of the core scaffold can be used as starting points for parallel synthesis. wikipedia.org Additionally, libraries based on substituted or fused oxolane ring systems (as described in section 5.3) can be created to explore different regions of chemical space.

Purification and Characterization: High-throughput methods for purification (e.g., mass-directed preparative HPLC) and quality control (e.g., LC-MS and NMR) are essential to ensure the identity and purity of the library members.

By applying these principles, a large and diverse library of compounds can be generated from the this compound scaffold, providing a valuable resource for hit and lead discovery in drug development and other fields. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Assignment

High-Resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential to assign all proton and carbon signals unequivocally.

Based on the compound's structure, which possesses a plane of symmetry, a specific number of signals is predicted. The molecule contains 9 carbon atoms and 17 hydrogen atoms. The ¹H NMR spectrum would display signals corresponding to the aminomethyl (-CH₂NH₂), hydroxyl (-OH), and oxolane ring protons. The chemical environment of each proton dictates its chemical shift (δ), and spin-spin coupling between adjacent non-equivalent protons leads to characteristic splitting patterns (multiplicity).

The ¹³C NMR spectrum provides information on the different carbon environments. Key signals would include those for the two quaternary carbons bonded to oxygen (C-OH and C-C linkage), the carbon of the aminomethyl group (C-N), and the various methylene (B1212753) carbons (-CH₂-) within the two oxolane rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
-OH~2.5-4.5 (broad s)Singlet (broad)-
-NH₂~1.5-3.0 (broad s)Singlet (broad)-
-CH₂-N~2.8-3.2Singlet~45-55
-O-CH₂- (Ring)~3.6-4.0Multiplet~65-75
-C-CH₂-C- (Ring)~1.8-2.2Multiplet~35-45
Quaternary C-OH--~70-85
Quaternary C-C(CH₂N)--~40-50

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks within each oxolane ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity between the two oxolane rings and the attachment of the aminomethyl and hydroxyl groups.

Mass Spectrometry Techniques for Fragment Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound and providing insights into its structure through fragmentation patterns.

For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be ideal. In positive-ion mode ESI-MS, the compound is expected to be readily protonated at the primary amine to yield a pseudomolecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of its elemental formula (C₉H₁₈NO₃⁺ for the protonated species).

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. The major fragmentation pathways for this compound would likely involve the cleavage of the C-C bond linking the two rings, loss of water from the hydroxyl group, and loss of the aminomethyl group.

Table 2: Predicted Mass Spectrometry Data (ESI+) for this compound
IonFormulaPredicted m/zDescription
[M+H]⁺C₉H₁₈NO₃⁺188.1281Protonated molecular ion
[M+H - H₂O]⁺C₉H₁₆NO₂⁺170.1176Loss of water
[M+H - CH₂NH₂]⁺C₈H₁₅O₃⁺159.0965Loss of aminomethyl radical (less common)
C₅H₁₀NO⁺C₅H₁₀NO⁺100.0757Fragment from cleavage between rings (aminomethyl-oxolane moiety)
C₄H₇O₂⁺C₄H₇O₂⁺87.0441Fragment from cleavage between rings (hydroxy-oxolane moiety)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol, with the broadening due to hydrogen bonding. The N-H stretching vibrations of the primary amine would appear as two distinct, sharper peaks in the same region (typically ~3300-3400 cm⁻¹). A strong band around 1100-1050 cm⁻¹ would be characteristic of the C-O stretching of the ether linkages within the oxolane rings.

Raman spectroscopy would provide complementary information. While the polar O-H and N-H bonds give strong IR signals, the C-C and C-H bonds of the hydrocarbon backbone would be more prominent in the Raman spectrum.

Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
O-H StretchTertiary Alcohol3200-3500Strong, Broad
N-H StretchPrimary Amine3300-3400Medium (two bands)
C-H StretchAliphatic2850-2960Strong
N-H BendPrimary Amine1590-1650Medium
C-O StretchEther (ring)1050-1100Strong
C-N StretchAliphatic Amine1020-1250Medium-Weak

X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov This technique can provide exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation. nih.gov

For this compound, this method would be invaluable for several reasons. Firstly, it would confirm the atomic connectivity established by NMR and MS. Secondly, it would reveal the solid-state conformation of the two oxolane rings, including their puckering and relative orientation.

Most importantly, the molecule contains two stereocenters at the C3 and C3' positions. X-ray crystallography of a single crystal grown from an enantiomerically pure sample would allow for the determination of the absolute configuration (R or S) at each of these chiral centers. mdpi.com This is achieved through the analysis of anomalous dispersion effects, providing an unequivocal assignment of the molecule's stereochemistry. mdpi.com

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

Given the presence of two stereocenters, this compound can exist as a mixture of stereoisomers (enantiomers and diastereomers). Chiral chromatography is the primary technique used to separate and quantify these isomers. gcms.cz

Using a chiral stationary phase (CSP) in a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system, the different stereoisomers interact differently with the CSP, leading to different retention times. This allows for their separation and the determination of the enantiomeric excess (ee) or diastereomeric excess (de) of a sample.

Table 4: Analytical Techniques for Stereochemical Analysis
TechniqueApplicationInformation Obtained
Chiral HPLC/GCSeparation of stereoisomersEnantiomeric/Diastereomeric excess (ee/de), quantification of each isomer
SpectropolarimetryMeasurement of optical activitySpecific rotation [α]D, confirmation of chirality, overall enantiomeric purity
X-ray CrystallographyAbsolute structure determinationUnambiguous assignment of absolute configuration (R/S) at all stereocenters

Theoretical Implications and Potential Applications in Material Science and Synthetic Design

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of two stereogenic centers at the spirocyclic junction makes 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol an inherently chiral molecule. Chiral building blocks are of paramount importance in the development of new drugs and other bioactive molecules, as biological targets are themselves chiral and interact specifically with one enantiomer of a compound. enamine.netnih.gov The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts or by employing existing chiral molecules is a fundamental goal of modern organic chemistry. researchgate.net

The rigid conformation of the bis-oxolane scaffold fixes the appended functional groups—the aminomethyl and hydroxyl groups—into well-defined spatial orientations. This pre-organized three-dimensional structure is a valuable attribute for a chiral building block. sigmaaldrich.com Spirocyclic systems are increasingly sought after in medicinal chemistry to access novel regions of chemical space. sigmaaldrich.comlifechemicals.com The defined stereochemistry of the spiro-core can be used to direct the stereochemical outcome of reactions at other parts of a molecule, a key principle in asymmetric synthesis. For instance, tetrahydrofuran (B95107) (THF) derivatives have been extensively used as chiral ligands and intermediates in the synthesis of complex molecules. nih.govrsc.orgnih.gov By analogy, this compound could serve as a sophisticated chiral starting material, enabling the construction of complex molecular architectures with high stereochemical control.

Table 1: Key Structural Features for Asymmetric Synthesis

Feature Implication in Asymmetric Synthesis
Spirocyclic Core Provides a rigid, conformationally restricted framework.
Inherent Chirality Serves as a source of stereochemistry for target molecules.
Functional Groups (Amine, Alcohol) Act as handles for further chemical modification.

Potential as a Scaffolding Unit for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. mdpi.com Rigid molecular subunits are valuable assets for creating predictable and functional supramolecular assemblies. mdpi.comresearchgate.net The structure of this compound is well-suited to act as a scaffolding unit for such assemblies.

The molecule possesses multiple sites capable of engaging in hydrogen bonding: the primary amine and hydroxyl group can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. These interactions are fundamental to the formation of ordered supramolecular structures. mdpi.com The rigid spirocyclic core would function as a node, directing the hydrogen bonds in specific vectors and potentially leading to the formation of predictable, higher-order structures like networks, cages, or polymers. acs.org The design of such systems is a cornerstone of creating materials with novel functions. For example, various macrocycles and other rigid molecules are used to build supramolecular systems for applications in materials science. nih.gov The defined geometry of this bis-oxolane derivative could therefore be exploited to construct complex, multi-component assemblies.

Exploration as a Precursor for Advanced Polymeric Materials

The synthesis of advanced polymers often relies on monomers with specific functional groups that can be linked together. Tetrahydrofuran (THF), also known as oxolane, is a well-established precursor for polymers; its ring-opening polymerization yields poly(tetramethylene ether) glycol (PTMEG), a key component in polyurethanes and polyesters. wikipedia.orgresearchgate.net

The compound this compound offers several potential pathways for polymerization.

Step-Growth Polymerization: The primary amine and tertiary hydroxyl group are reactive sites for condensation reactions. The amine could react with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group could react to form polyesters or polyethers. The presence of two distinct functional groups allows for the synthesis of complex polymer architectures.

Polyurethane Formation: The hydroxyl group can react with isocyanates to form polyurethane networks. The amine group can also participate in this reaction, potentially acting as a chain extender or cross-linking site.

Ring-Opening Polymerization: While the tetrahydrofuran ring is generally stable, it can be opened under specific acidic conditions to undergo polymerization. researchgate.net The spirocyclic nature of this compound would present a unique and complex challenge for ring-opening polymerization, potentially leading to novel polymer structures with cross-linked or branched topologies.

The use of such a highly functionalized, rigid monomer could lead to polymers with unique structural characteristics, stemming from the spirocyclic core being incorporated into the polymer backbone or as a pendant group. Polybenzoxazines, for instance, are high-performance thermosets derived from precursors that form highly crosslinked networks, valued for their thermal and chemical stability. mdpi.com

Conceptual Contributions to the Design of Novel Synthetic Ligands

The design of ligands that can bind to specific molecular targets is a central theme in chemistry. The effectiveness of a ligand often depends on its ability to present a specific three-dimensional arrangement of functional groups that complement the target's binding site. Substituted tetrahydrofuran derivatives have been successfully designed as potent ligands for biological targets like HIV-1 protease, where their structure facilitates key hydrogen bonding and van der Waals interactions. nih.govrsc.org

The compound this compound serves as an excellent conceptual model for ligand design due to several key features:

Three-Dimensionality: The spirocyclic core is non-planar and rigid, providing a fixed three-dimensional architecture that is often advantageous for ligand binding compared to flexible, linear molecules. sigmaaldrich.com

Defined Functional Group Placement: The amine and hydroxyl groups are positioned in a precise and predictable manner relative to each other. This allows for the design of ligands that can simultaneously interact with multiple points in a binding pocket.

Chemical Modifiability: The primary amine and hydroxyl group serve as points for chemical elaboration, allowing chemists to systematically modify the structure to optimize binding interactions.

By using this molecule as a core scaffold, a library of diverse ligands could be conceptualized, where different substituents are added to the amine or hydroxyl groups to explore a wide range of chemical space. This approach is fundamental to discovering molecules with desired binding properties.

Application in Method Development for Complex Chemical Transformations

New synthetic methods are often developed by testing them on challenging or unique molecular structures. The compound this compound, with its spirocyclic core and multiple functional groups, represents such a challenge. The reactivity of spirocyclic systems can be distinct from simpler cyclic or acyclic molecules due to factors like ring strain and steric hindrance. nih.govresearchgate.net

This molecule could serve as a valuable substrate for developing and testing new chemical reactions. For example:

Selective Functionalization: Developing methods to selectively react with one of the two oxolane rings, the primary amine, or the tertiary alcohol in the presence of the other functional groups would be a significant synthetic challenge. Success in this area would demonstrate a high degree of chemical selectivity.

Stereocontrolled Reactions: Using the inherent chirality of the spiro-center to direct the stereochemical outcome of a reaction on a remote part of the molecule would be a sophisticated test of asymmetric induction.

Ring-Opening and Rearrangement Reactions: Investigating novel transformations that involve the cleavage or rearrangement of the spirocyclic system could lead to the discovery of new reaction pathways and provide access to entirely new molecular skeletons. researchgate.net The study of such complex transformations on a well-defined substrate can provide deep insights into reaction mechanisms. acs.org

Future Research Directions and Unaddressed Challenges in Oxolane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol is the lack of an established synthetic pathway. Future research must focus on creating efficient, stereocontrolled, and sustainable methods for its assembly.

Current Landscape and Unaddressed Challenges: The synthesis of substituted tetrahydrofurans is a well-established field, with methods including intramolecular cyclization of alcohols, iodoetherification, and redox-relay Heck reactions. organic-chemistry.org However, constructing the di-oxolane scaffold with two adjacent quaternary centers is a formidable task. Key challenges include:

Stereocontrol: The molecule contains multiple stereocenters. Developing a synthesis that controls the relative and absolute stereochemistry of these centers is critical. Asymmetric synthesis strategies, potentially using chiral catalysts or starting materials derived from the chiral pool, will be essential. chemistryviews.orgrsc.org

Quaternary Center Formation: The construction of the two vicinal quaternary stereocenters at the junction of the two oxolane rings is a significant hurdle. Traditional methods may suffer from steric hindrance.

Sustainability: Many existing methods for heterocycle synthesis rely on petroleum-based starting materials, hazardous reagents, and stoichiometric reagents. mit.edu A key goal will be to design routes that adhere to the principles of green chemistry. mit.edunih.gov

Future Research Directions: Future synthetic strategies could explore cascade or one-pot reactions to build molecular complexity rapidly. researchgate.netnih.gov For instance, a potential route could involve the coupling of two functionalized oxolane precursors. Research into sustainable approaches is paramount; this includes utilizing bio-based platform molecules, such as those derived from pentoses or 5-(hydroxymethyl)furfural (HMF), as starting points. nih.govacs.orgrsc.org The use of metal-free catalysis, such as iodine-catalyzed C-H activation for cyclization, could also provide a greener alternative to traditional methods. chemistryviews.org

Table 1: Potential Sustainable Synthetic Strategies for Oxolane Scaffolds

StrategyDescriptionPotential AdvantagesKey Challenge for Target Molecule
Biomass Valorization Use of renewable feedstocks like L-arabinose or HMF to generate chiral oxolane precursors. nih.govacs.orgresearchgate.netHigh sustainability, access to enantiopure building blocks.Integrating the aminomethyl and second oxolane units.
Catalytic Cyclization Intramolecular cyclization of functionalized diols or unsaturated alcohols using green catalysts (e.g., iodine, solid acids). chemistryviews.orgAtom economy, avoidance of heavy metals.Synthesis of the complex acyclic precursor with correct functionality.
Cascade Reactions Multi-step sequences in a single pot, such as Oxa-Michael/Michael cyclizations, to form highly functionalized rings. nih.govHigh efficiency, reduced waste from purification steps.Designing a precursor that selectively forms the di-oxolane structure.
Asymmetric Synthesis Use of chiral ligands or organocatalysts to induce stereoselectivity during ring formation or functionalization. chemistryviews.orgresearchgate.netepa.govAccess to specific stereoisomers for biological evaluation.Achieving high diastereoselectivity for multiple stereocenters.

Exploration of Novel Reactivity Patterns for the Aminomethyl Oxolanol System

The unique arrangement of functional groups in this compound—a primary amine and a tertiary alcohol on adjacent quaternary centers—suggests a rich and unexplored reactivity profile.

Unaddressed Challenges: The interplay between the nucleophilic amine and the hydroxyl group, constrained by the rigid di-oxolane framework, is not understood. Key questions to be addressed include:

Intramolecular Interactions: Can the aminomethyl and hydroxyl groups interact through intramolecular hydrogen bonding? Could this lead to unique conformations or reactivity, such as intramolecular cyclization, rearrangement, or ring-opening under specific conditions?

Functional Group Transformation: How does the steric hindrance around the quaternary centers affect the reactivity of the amine and alcohol? For example, acylation or alkylation of the amine and oxidation or etherification of the alcohol may be challenging.

Coordination Chemistry: The molecule possesses both a nitrogen and an oxygen donor atom, making it a potential bidentate ligand. Its coordination behavior with various metal ions is completely unknown.

Future Research Directions: Systematic studies are needed to map the reactivity of this system. This would involve subjecting the molecule to a range of reaction conditions (acidic, basic, oxidative, reductive) to probe the stability and transformation pathways of the scaffold. The potential for the aminomethyl group to direct reactions at other positions on the oxolane rings is another avenue for exploration. Furthermore, investigating the molecule's ability to form complexes with transition metals could open doors to its use in catalysis or materials science.

Integration into Advanced Catalytic Systems

The structural features of this compound make it a compelling candidate as a chiral ligand in asymmetric catalysis. The oxolane backbone provides a rigid scaffold, which is often desirable for inducing stereoselectivity.

Unaddressed Challenges: While oxazole (B20620) and other heterocyclic motifs have been successfully employed as ligands, the potential of a di-oxolane system like this remains untapped. mdpi.com The primary challenges are:

Ligand Synthesis: An efficient and modular synthesis of the target molecule and its derivatives is a prerequisite for developing a family of ligands.

Metal Coordination: It is crucial to understand how the molecule coordinates to different metal centers (e.g., palladium, rhodium, iridium, copper). The bite angle and steric profile imposed by the di-oxolane structure are unknown but will be critical to its catalytic performance.

Catalytic Efficacy: The effectiveness of metal complexes derived from this ligand in key asymmetric transformations (e.g., hydrogenations, C-C bond formations) has not been tested.

Future Research Directions: Future work should focus on synthesizing the molecule and evaluating its coordination chemistry with a variety of catalytically relevant metals. Once stable complexes are formed, they can be screened in a range of benchmark asymmetric reactions. Success in this area would spur the development of derivatives, where substituents on the oxolane rings or the amine are varied to tune the steric and electronic properties of the ligand for optimal performance in specific catalytic applications. Chiral bis-THF structures have been used as ligands in asymmetric synthesis, providing a precedent for this line of inquiry. researchgate.net

Theoretical Prediction of Novel Derivatives and Their Properties

Computational chemistry offers a powerful tool to investigate molecules before embarking on challenging and resource-intensive laboratory synthesis. Density Functional Theory (DFT) and other in silico methods can provide crucial insights into the properties of this compound and its potential derivatives.

Unaddressed Challenges:

Lack of Data: There is no experimental data to validate theoretical models for this specific molecule.

Conformational Complexity: The flexibility of the two oxolane rings and the potential for intramolecular interactions create a complex conformational landscape that must be accurately modeled.

Predictive Accuracy: While powerful, the accuracy of predicting complex properties like catalytic activity or biological interactions solely through computation remains a significant challenge.

Future Research Directions: Initial computational studies should focus on determining the stable conformations, electronic structure, and key properties (e.g., bond dissociation energies, proton affinity, HOMO-LUMO gap) of the parent molecule. researchgate.netrsc.org DFT studies could be employed to predict its reactivity at different sites, guiding experimental efforts. pku.edu.cn Following this, researchers can computationally design a virtual library of derivatives with varied substituents. These models could predict how modifications would impact the molecule's steric and electronic profile, helping to prioritize synthetic targets for applications such as chiral ligands or biologically active agents. Such computational screening has been effectively used to evaluate other heterocyclic derivatives for specific applications. mdpi.com

Table 2: Properties of Oxolane Derivatives Amenable to Theoretical Prediction

PropertyComputational MethodPotential Insight for Research
Molecular Geometry DFT, Ab initio calculationsPredict stable conformations, bond angles, and steric hindrance. researchgate.net
Reactivity Indices Frontier Molecular Orbital (FMO) analysis, Fukui functionsIdentify sites susceptible to nucleophilic or electrophilic attack. pku.edu.cn
Thermochemical Data DFT calculationsEstimate bond dissociation energies and reaction enthalpies to predict reactivity. rsc.org
Ligand-Metal Binding Molecular Docking, QM/MMPredict binding affinity and geometry of metal complexes for catalysis.
Spectroscopic Properties TD-DFT, NMR chemical shift predictionAid in the characterization and structural confirmation of synthetic products.

Strategies for Large-Scale Production and Industrial Relevance (excluding cost analysis)

For any compound to have practical applications, a scalable and robust manufacturing process is essential. Transitioning a complex heterocyclic synthesis from the laboratory bench to a large-scale industrial process presents numerous challenges. pharmtech.com

Unaddressed Challenges:

Process Safety and Hazards: The reagents and intermediates required for the synthesis may be hazardous (e.g., flammable, toxic, or energetic), requiring specialized handling and engineering controls on a large scale.

Reaction Control: Reactions that are easily controlled in laboratory glassware may become difficult to manage on a larger scale due to issues with heat transfer, mixing, and mass transport.

Purification: Isolation and purification of the final product to the required specifications can be a major bottleneck in large-scale synthesis, often generating significant waste.

Route Efficiency: A laboratory-scale synthesis may involve many steps with chromatographic purifications, which are often impractical for industrial production. pharmtech.com

Future Research Directions: A key goal for future research is the development of a "process-friendly" synthetic route from the outset. This involves selecting reactions that are known to be scalable and avoiding problematic reagents like highly energetic compounds or those requiring cryogenic temperatures. The principles of Process Analytical Technology (PAT) could be integrated to monitor reaction progress in real-time, ensuring consistency and safety. Research into continuous flow chemistry, as opposed to traditional batch processing, could offer significant advantages in terms of safety, control, and efficiency for the production of this complex molecule. The development of telescoped or one-pot procedures would also be highly beneficial, minimizing the number of unit operations and associated waste streams. pharmtech.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.